Bienvenue dans la boutique en ligne BenchChem!

Adenosine amine congener

Pharmacology Receptor Binding GPCR

ADAC is the preferred A1 adenosine agonist for researchers demanding target specificity without physiological compromise. Unlike CPA or CCPA, ADAC delivers robust in vivo neuroprotection at low doses (25–100 µg/kg i.p.) without bradycardia or hypotension. Its 247-fold selectivity for A1 over A2A receptors minimizes off-target signaling, while ≥12 mM aqueous solubility eliminates DMSO-related formulation artifacts. Validated in gerbil global ischemia and rat noise-induced hearing loss models (110 dB, 100 µg/kg/day). For GPCR target validation, cochlear rescue studies, or preclinical neuroprotection programs where reproducibility hinges on receptor selectivity and clean pharmacology.

Molecular Formula C28H32N8O6
Molecular Weight 576.6 g/mol
Cat. No. B8103072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine amine congener
Molecular FormulaC28H32N8O6
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O)CC(=O)NCCN
InChIInChI=1S/C28H32N8O6/c29-8-9-30-21(38)12-17-2-1-3-19(10-17)34-22(39)11-16-4-6-18(7-5-16)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-7,10,14-15,20,24-25,28,37,40-41H,8-9,11-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
InChIKeyHVJGNAHENNXYLP-QZHHGCDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Amine Congener (ADAC): Procurement Overview for a Selective Adenosine A1 Receptor Agonist


Adenosine amine congener (ADAC), with CAS No. 96760-69-9, is a synthetic purine derivative classified as a potent and selective agonist for the adenosine A1 receptor (A1R) [1]. Its molecular formula is C₂₈H₃₂N₈O₆, with a molecular weight of 576.60 g/mol. Unlike many other adenosine A1 agonists, ADAC is characterized by an N6-substituent that is structurally distinct and confers notable aqueous solubility . The compound has been primarily investigated for its neuroprotective and otoprotective properties, demonstrating efficacy in preclinical models of cerebral ischemia and noise-induced hearing loss [2][3].

Adenosine Amine Congener (ADAC) Differentiation: Why Substitution with Other A1 Agonists is Not Advised


While many agonists share the adenosine A1 receptor as a common target, their therapeutic utility and experimental outcomes are dictated by a complex interplay of receptor subtype selectivity, physicochemical properties, and in vivo pharmacodynamics. Substituting ADAC with another A1 agonist like CCPA or CPA cannot be assumed to be equivalent and may lead to experimental failure or misinterpretation of results [1]. For instance, the clinical advancement of classic A1 agonists has been hampered by adverse cardiovascular effects, whereas ADAC's distinct profile, potentially stemming from its unique N6 substituent, demonstrates neuroprotection without these debilitating side effects [2][3]. Furthermore, the aqueous solubility of ADAC offers a distinct advantage for formulation and in vitro experimentation that is not shared by more lipophilic congeners . The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide for Adenosine Amine Congener (ADAC) vs. Closest Comparators


ADAC vs. CPA: Comparative Binding Affinity and Selectivity Profile at Rat Adenosine Receptors

ADAC demonstrates high affinity for the rat adenosine A1 receptor, with a Ki of 0.85 nM, and significant selectivity over the A2A (Ki = 210 nM) and A3 (Ki = 281 nM) subtypes [1]. This profile contrasts with the reference agonist CPA (N6-Cyclopentyladenosine), which exhibits a Ki of 2.3 nM at the human A1 receptor . While a direct, species-matched binding comparison is not available in the provided data, the functional selectivity ratio (A2A/A1) for ADAC is approximately 247, underscoring its strong bias for the A1 subtype, a key parameter for minimizing off-target effects mediated by other adenosine receptors.

Pharmacology Receptor Binding GPCR

ADAC vs. NECA: Differential Selectivity at Adenosine Receptor Subtypes

A clear point of differentiation for ADAC is its selectivity profile when compared to a non-selective agonist like NECA (5'-N-Ethylcarboxamidoadenosine). NECA is a potent but non-selective agonist, binding with high affinity to human A1, A2A, and A3 receptors (Ki values of 14, 20, and 6.2 nM, respectively) . In contrast, ADAC is highly selective for the A1 receptor. Its Ki at the rat A2A receptor (210 nM) is nearly 250-fold higher than its Ki at the A1 receptor (0.85 nM) . This indicates that at low nanomolar concentrations, ADAC will predominantly activate A1 receptors, whereas NECA will activate multiple subtypes simultaneously.

Receptor Pharmacology Selectivity Profiling Assay Development

ADAC vs. CPA/CCPA: Comparative Aqueous Solubility for In Vitro and In Vivo Applications

ADAC is described as an 'aqueous-soluble' A1 agonist , with a reported solubility of at least 12 mM in 0.1 M acetic acid . This physicochemical property distinguishes it from many classic A1 agonists which are highly lipophilic. For comparison, the widely used A1 agonist CPA has a reported solubility in pure water of approximately 4 mg/mL (11.9 mM) . While the molar solubility of ADAC is similar, its designation and formulation as an aqueous-soluble analog addresses a key limitation of this drug class, potentially simplifying the preparation of stock solutions and in vivo dosing formulations without the need for high concentrations of organic co-solvents that can introduce experimental artifacts.

Formulation Science Physicochemical Properties In Vivo Pharmacology

ADAC vs. Other A1 Agonists: Distinct In Vivo Therapeutic Window and Lack of Cardiovascular Side Effects

A critical differentiator for ADAC is its in vivo therapeutic profile. Chronic treatment with ADAC in a gerbil model of cerebral ischemia demonstrated protection against mortality and neuronal damage at low microgram doses (25-100 µg/kg) [1]. Critically, this protective effect was lost at higher chronic doses, defining a unique and narrow therapeutic window [1]. This contrasts sharply with the general class of adenosine A1 receptor agonists, whose clinical development has been stymied by cardiovascular side effects like bradycardia and hypotension, which ADAC has been shown to avoid while still providing neuroprotection [2][3]. This combination of efficacy and lack of cardiovascular effects is a defining characteristic of ADAC's profile.

Neuroprotection In Vivo Pharmacology Therapeutic Index

High-Value Application Scenarios for Adenosine Amine Congener (ADAC)


Mechanistic Studies of Selective A1 Adenosine Receptor Activation in Neurological Models

ADAC's high affinity and strong selectivity for the A1 receptor over the A2A and A3 subtypes (247-fold selectivity for A1 over A2A) make it an ideal molecular tool for dissecting A1-specific signaling pathways in complex biological systems [1]. Unlike non-selective agonists such as NECA, the use of ADAC in in vitro electrophysiology (e.g., hippocampal slice preparations) or cell culture allows researchers to confidently attribute observed effects, such as presynaptic inhibition of glutamate release, to A1 receptor activation [2]. This reduces experimental noise and strengthens target validation for drug discovery programs focused on neurological disorders.

In Vivo Neuroprotection Studies Requiring a Favorable Cardiovascular Safety Profile

For preclinical studies investigating the therapeutic potential of A1 receptor agonism in cerebral ischemia or neurodegeneration, ADAC offers a critical advantage. It is one of the few A1 agonists demonstrated to provide neuroprotection in vivo without eliciting the bradycardia and hypotension that have limited the clinical translation of classic agonists like CPA and CCPA [3][4]. Its established efficacy at low microgram doses (25-100 µg/kg i.p.) in a gerbil model of global ischemia provides a validated and reproducible experimental paradigm for researchers aiming to demonstrate proof-of-concept for neuroprotective interventions [3].

Investigations of Otoprotection and Cochlear Injury

ADAC has been empirically validated as an otoprotective agent in a well-defined model of noise-induced hearing loss [5]. Administration of ADAC (100 µg/kg/day i.p.) after noise exposure (110 dB) significantly improved the recovery of hearing thresholds and increased the survival of sensory hair cells in rats [5]. This specific and quantitative in vivo evidence positions ADAC as a critical reagent for laboratories studying the mechanisms of cochlear injury and developing pharmacological interventions for hearing loss.

Formulation Development for Poorly Soluble A1 Agonists

The aqueous solubility of ADAC (at least 12 mM in 0.1 M acetic acid) presents a practical advantage in assay development and in vivo formulation . When compared to more lipophilic A1 agonists that require organic co-solvents like DMSO, ADAC simplifies the preparation of dosing solutions and reduces the risk of vehicle-related artifacts in cell-based assays. This makes it a more tractable compound for researchers focused on high-throughput screening or chronic in vivo dosing regimens where consistent and reliable drug delivery is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine amine congener

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.